molecular formula C22H26O8 B8064358 GA3-AM

GA3-AM

Cat. No.: B8064358
M. Wt: 418.4 g/mol
InChI Key: IVIYFJSPDLOPEX-AXKFECAUSA-N
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Description

GA3-AM, also known as gibberellic acid 3-acetoxymethyl ester, is a derivative of gibberellic acid, a naturally occurring plant hormone. Gibberellic acid is a diterpenoid carboxylic acid that belongs to the gibberellins family and acts as a natural plant growth regulator. This compound is used in various scientific research applications due to its ability to penetrate cell membranes more efficiently than gibberellic acid itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

GA3-AM can be synthesized from gibberellic acid through esterification. The process involves the reaction of gibberellic acid with acetoxymethyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound involves the large-scale esterification of gibberellic acid. The process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

GA3-AM undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GA3-AM has a wide range of scientific research applications:

Mechanism of Action

GA3-AM exerts its effects by penetrating cell membranes more efficiently than gibberellic acid. Once inside the cell, it is hydrolyzed to release gibberellic acid, which then interacts with specific receptors to initiate a cascade of molecular events. These events include the activation of transcription factors and the expression of genes involved in cell growth and development. The primary molecular targets of gibberellic acid are the gibberellin receptors, which are part of the DELLA protein family .

Comparison with Similar Compounds

GA3-AM is unique compared to other gibberellins due to its enhanced cell membrane permeability. This property makes it more effective in certain applications where rapid cellular uptake is required. Similar compounds include:

This compound stands out due to its ability to deliver gibberellic acid more efficiently into cells, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIYFJSPDLOPEX-AXKFECAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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